2-(N,2,6-trimethylanilino)acetic acid

Description

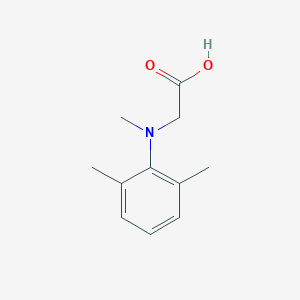

2-(N,2,6-Trimethylanilino)acetic acid is a substituted aniline derivative characterized by a methylated aniline core (N,2,6-trimethyl substitution) linked to an acetic acid functional group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound’s structure combines the aromaticity and steric effects of the trimethylaniline moiety with the acidic and hydrogen-bonding properties of the carboxylic acid group.

Properties

CAS No. |

224648-47-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24g/mol |

IUPAC Name |

2-(N,2,6-trimethylanilino)acetic acid |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12(3)7-10(13)14/h4-6H,7H2,1-3H3,(H,13,14) |

InChI Key |

FPNRTIMOGMBJPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(C)CC(=O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(N,2,6-trimethylanilino)acetic acid to analogs reported in the literature, focusing on substituent patterns, functional groups, and inferred physicochemical properties.

Structural and Functional Group Differences

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Substituent Effects: The N-methyl group in the target compound reduces the basicity of the aniline nitrogen compared to non-methylated analogs (e.g., 2-(3,4-dimethylanilino)acetohydrazide ). In contrast, 2,4,6-trimethyl substitution (as in the phenol derivative ) increases steric bulk but may enhance aromatic stability.

Functional Group Influence :

- Acetic Acid vs. Hydrazide : The carboxylic acid group in the target compound confers higher acidity (pKa ~2.5–4.5) compared to the acetohydrazide analog (pKa ~8–10), influencing solubility in aqueous media and reactivity in condensation reactions .

- Ethanethioate Ester : The thioester in the benzimidazole-linked compound introduces sulfur-based reactivity (e.g., nucleophilic acyl substitution), contrasting with the carboxylic acid’s hydrogen-bonding and ionic interactions.

Aromatic vs. Heterocyclic Systems :

Physicochemical and Reactivity Comparisons

Table 2: Inferred Properties Based on Structural Features

| Property | This compound | 2-(3,4-Dimethylanilino)acetohydrazide | 2,6-Dimethyl-4-(2,4,6-trimethylanilino)phenol | S-(Benzimidazol-2-yl) Ethanethioate |

|---|---|---|---|---|

| Water Solubility | Moderate (carboxylic acid) | Low (hydrazide) | Low (phenol) | Very low (thioester) |

| Acidity | High (pKa ~3-4) | Moderate (pKa ~8-10) | Moderate (phenol pKa ~10) | Low (thioester) |

| Thermal Stability | Moderate | High (hydrazide resonance) | High (phenol oxidative stability) | Low (thioester labile) |

| Reactivity | Acid-catalyzed esterification | Nucleophilic substitution (hydrazide) | Electrophilic aromatic substitution | Thioester hydrolysis |

Discussion:

- Solubility: The acetic acid group enhances aqueous solubility compared to phenol or thioester derivatives, which are more lipophilic .

- Reactivity: The target compound’s carboxylic acid can participate in salt formation or act as a hydrogen-bond donor, whereas the thioester in is prone to hydrolysis under basic conditions.

- Biological Implications : While bioactivity data are absent, the hydrazide group in is associated with antimicrobial properties, and benzimidazole derivatives are common in drug design (e.g., antiparasitic agents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.